molecular formula C9H14O2 B1654414 Methyl bicyclo(2.2.1)heptane-1-carboxylate CAS No. 2287-57-2

Methyl bicyclo(2.2.1)heptane-1-carboxylate

Cat. No.: B1654414
CAS No.: 2287-57-2
M. Wt: 154.21 g/mol
InChI Key: ICBCULSDMSBNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl bicyclo(2.2.1)heptane-1-carboxylate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2287-57-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl bicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-11-8(10)9-4-2-7(6-9)3-5-9/h7H,2-6H2,1H3

InChI Key

ICBCULSDMSBNNZ-UHFFFAOYSA-N

SMILES

COC(=O)C12CCC(C1)CC2

Canonical SMILES

COC(=O)C12CCC(C1)CC2

Key on ui other cas no.

2287-57-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a pressure reactor made of stainless steel and having an internal volume of 50 ml, 0.025 mmol of [Ru(CO)3Cl2]2 as a ruthenium compound, 0.025 mmol of Co2(CO)8 as a cobalt compound, 0.25 mmol of trioctylammonium chloride as a halide salt, 2.0 mmol of triethylamine as a basic compound, 0.25 mmol of p-cresol as a phenolic compound, and 0.25 mmol of dichloromethane as an organic halide were introduced and mixed at room temperature, and thus a catalyst system was obtained. 5.0 mmol of norbornene and 5.0 mL of methyl formate were added to this catalyst system, subsequently the reactor was purged with nitrogen gas at 0.5 MPa, and the system was maintained for 15 hours at 120° C. Thereafter, the reactor was cooled to room temperature, and the pressure was released. A portion of the remaining organic phase was withdrawn, and the components of the reaction mixture were analyzed by using gas chromatography. According to the analysis results, the amount of methyl norbornane monocarboxylate produced by the reaction was 8.60 mmol (yield in terms of norbornene 86.0%).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
[Ru(CO)3Cl2]2
Quantity
50 mL
Type
reactant
Reaction Step Five
[Compound]
Name
Co2(CO)8
Quantity
0.025 mmol
Type
reactant
Reaction Step Six
Quantity
0.25 mmol
Type
reactant
Reaction Step Seven
[Compound]
Name
halide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
2 mmol
Type
reactant
Reaction Step Nine
Quantity
0.25 mmol
Type
reactant
Reaction Step Ten
Quantity
0.25 mmol
Type
reactant
Reaction Step Eleven
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods II

Procedure details

In a pressure reactor made of stainless steel and having an internal volume of 50 ml, 0.05 mmol of [Ru(CO)3Cl2]2 as a ruthenium compound, 0.05 mmol of Co2(CO)8 as a cobalt compound, and 0.25 mmol of butylmethylpyrrolidinium chloride as a halide salt were introduced and mixed at room temperature, and thus a catalyst system was obtained. 5.0 mmol of norbornene and 5.0 mL of methyl formate were added to this catalyst system, subsequently the reactor was purged with nitrogen gas at 0.5 MPa, and the system was maintained for 15 hours at 120° C. Thereafter, the reactor was cooled to room temperature, and the pressure was released. A portion of the remaining organic phase was withdrawn, and the components of the reaction mixture were analyzed by using gas chromatography. According to the analysis results, the amount of methyl norbornane monocarboxylate produced by the reaction was 7.07 mmol (yield in terms of norbornene 70.7%).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[Ru(CO)3Cl2]2
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Co2(CO)8
Quantity
0.05 mmol
Type
reactant
Reaction Step Three
Quantity
0.25 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
halide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mmol
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.